
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a heterocyclic compound that features a triazole ring attached to a cyclopentanol moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The cyclopentanol moiety can be introduced through subsequent reactions.
-
Step 1: Synthesis of Azide
- React 1-ethyl-1H-1,2,3-triazole with sodium azide in an appropriate solvent like dimethyl sulfoxide (DMSO) at room temperature.
-
Step 2: Cycloaddition Reaction
- Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with cyclopentanol and the synthesized azide in the presence of a copper(I) catalyst at room temperature.
-
Step 3: Purification
- Purify the product using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction
- The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
-
Substitution
- The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a reduced triazole derivative
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
-
Industry
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The cyclopentanol moiety can also interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1H-1,2,3-triazole
- Cyclopentanol
- 2-(1H-1,2,3-Triazol-5-yl)cyclopentan-1-ol
Uniqueness
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is unique due to the combination of the triazole ring and the cyclopentanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(3-ethyltriazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-2-12-8(6-10-11-12)7-4-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |
Clé InChI |
MNIVPTQJRDYNAK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CN=N1)C2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


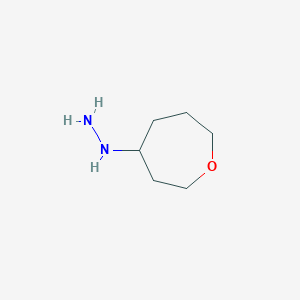

![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13242631.png)
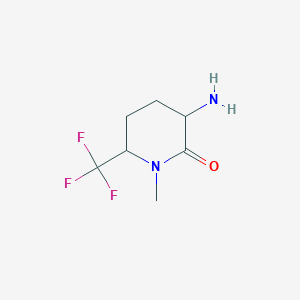
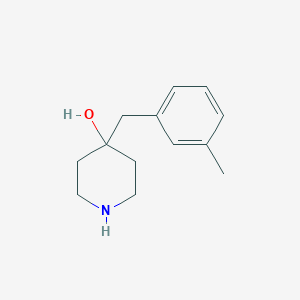
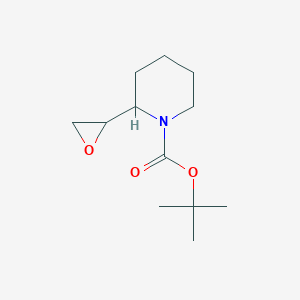


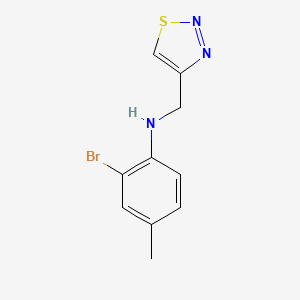

![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13242681.png)
amine](/img/structure/B13242683.png)
